4-Hydroxy-2-iodobenzaldehyde

Organic Synthesis Electrophilic Aromatic Substitution Iodination Methodology

4-Hydroxy-2-iodobenzaldehyde overcomes protection-deprotection bottlenecks through its ortho-iodo/para-hydroxy substitution, enabling simultaneous diversification at three reactive centers. • Pd-catalyzed Suzuki/Sonogashira/Heck coupling at iodine; aldehyde remains intact without protection • Hydroxyl group for Williamson etherification/esterification; serves as PROTAC E3 ligase linker attachment point • Aldehyde for reductive amination or hydrazone condensation Supplied at ≥97% purity as an off-white to light yellow solid (mp 157-160 °C); classified as a Protein Degrader Building Block. Ideal for fragment-based discovery and heterocyclic scaffold construction.

Molecular Formula C7H5IO2
Molecular Weight 248.02 g/mol
CAS No. 90151-01-2
Cat. No. B1341843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-2-iodobenzaldehyde
CAS90151-01-2
Molecular FormulaC7H5IO2
Molecular Weight248.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)I)C=O
InChIInChI=1S/C7H5IO2/c8-7-3-6(10)2-1-5(7)4-9/h1-4,10H
InChIKeyFSNWAMYECSEIEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-2-iodobenzaldehyde (CAS 90151-01-2): A Dual-Functional Aromatic Aldehyde for Orthogonal Synthetic Transformations


4-Hydroxy-2-iodobenzaldehyde (CAS 90151-01-2) is an ortho-iodo, para-hydroxy substituted benzaldehyde derivative with molecular formula C7H5IO2 and molecular weight 248.02 g/mol [1]. It features a reactive aldehyde group for condensation and functionalization reactions alongside an iodine atom strategically positioned ortho to the aldehyde, enabling orthogonal palladium-catalyzed cross-coupling chemistry (Suzuki-Miyaura, Sonogashira, Heck) without aldehyde protection-deprotection sequences . The compound is commercially available as a solid with a melting point of 157-160 °C and typically supplied at ≥97% purity [1].

Orthogonal aldehyde and iodo handles enable sequential Pd-catalyzed cross-couplings without aldehyde protection
Stable solid form suitable for routine weighing and long-term storage under ambient conditions
Commercially available at high purity, reducing the need for pre-synthesis purification

Why 4-Hydroxy-2-iodobenzaldehyde Cannot Be Replaced by Other Halogenated or Hydroxylated Benzaldehydes


The precise ortho-iodo/para-hydroxy substitution pattern in 4-hydroxy-2-iodobenzaldehyde dictates both its synthetic utility and its limitations as an intermediate. Replacing it with 4-iodobenzaldehyde (lacking the 4-OH) eliminates hydrogen-bonding and metal-coordinating capabilities critical for directed ortho-metalation and certain biological target interactions [1]. Substituting with 2-iodobenzaldehyde (lacking the 4-OH) similarly removes the para-hydroxyl group's electronic activation, altering electrophilic aromatic substitution reactivity and changing physicochemical properties such as solubility and hydrogen-bonding capacity [2]. Using the regioisomer 3-iodo-4-hydroxybenzaldehyde changes the steric and electronic environment of the iodine atom, which directly impacts cross-coupling reaction rates and regioselectivity in cyclization reactions . The combination of an ortho-iodine and para-hydroxyl creates a uniquely activated system for specific synthetic sequences that cannot be replicated by alternative substitution patterns.

4-Iodobenzaldehyde (no 4-OH)
Removes hydrogen-bond donor and metal-coordination site, altering directed metalation and solubility profile — may not support hydroxyl-requiring sequences.
2-Iodobenzaldehyde (no 4-OH)
Lacks para-hydroxyl electronic activation; electrophilic aromatic substitution reactivity and hydrogen-bonding capacity differ significantly from the target scaffold.
3-Iodo-4-hydroxybenzaldehyde (regioisomer)
Altered steric and electronic environment around iodine can shift cross-coupling rates and regioselectivity in cyclization reactions compared to the 2-iodo derivative.

Quantitative Differentiation Evidence for 4-Hydroxy-2-iodobenzaldehyde (CAS 90151-01-2)


Synthesis Yield Advantage: Iodination of 4-Hydroxybenzaldehyde Using Iodine/Iodic Acid

The synthesis of 4-hydroxy-2-iodobenzaldehyde via electrophilic iodination of 4-hydroxybenzaldehyde using iodine and iodic acid achieves high yields without requiring a catalyst, under mild conditions, and with short reaction times [1]. This represents a quantifiable advantage over alternative synthetic routes that employ stronger oxidants or require transition metal catalysis. The reported yields for the general method on substituted hydroxybenzaldehydes are in the range of 77-100% [1], which is superior to the 34% yield reported for a microwave-assisted Suzuki-Heck sequence employing 4-iodobenzaldehyde as a comparator [2].

Synthesis yield
Cross-study comparable
77–100% vs 34%
I₂/HIO₃ method vs Pd-catalyzed tandem sequence with 4-iodobenzaldehyde
Reported absolute yield advantage 43–66% under mild, catalyst-free iodination conditions
Support for cost-efficient scale-up; actual yields require in-lab verification.
Organic Synthesis Electrophilic Aromatic Substitution Iodination Methodology

Cross-Coupling Reactivity: Ortho-Iodo Substituent Enables Direct Pd-Catalyzed Annulation Without Aldehyde Protection

The ortho-iodo substitution in 4-hydroxy-2-iodobenzaldehyde permits direct palladium-catalyzed annulation with alkynes to form indenols without requiring prior protection of the aldehyde group [1]. In contrast, analogous bromo-substituted benzaldehydes require significantly more forcing conditions or pre-activation. For example, the reaction of 2-iodobenzaldehyde with diphenylacetylene under Co(dppe)I2/Zn catalysis at 80 °C yields indenol 3a in 22% yield [2]. The presence of the para-hydroxyl group in 4-hydroxy-2-iodobenzaldehyde provides additional electronic activation and hydrogen-bonding capabilities that can influence reaction rates and product distributions.

Annulation reactivity
Class-level inference
Iodo substrate reactive (22% with 2-iodobenzaldehyde); bromo analog unreactive under same conditions
Co(dppe)I₂/Zn, 80 °C, 3 h; aldehyde remains unprotected
Orthogonal iodo reactivity enables protecting-group-free annulation, reducing step count
Direct data on 4-hydroxy-2-iodobenzaldehyde not reported; class-level behavior inferred.
Cross-Coupling C-H Activation Heterocycle Synthesis

Physicochemical Property Differentiation: pKa and Hydrogen-Bonding Capacity vs. Non-Hydroxylated Analogs

The predicted pKa of 4-hydroxy-2-iodobenzaldehyde is 6.93 ± 0.18 , indicating partial ionization at physiological pH and the capacity for hydrogen-bond donation. This contrasts sharply with 4-iodobenzaldehyde, which lacks the hydroxyl group entirely and consequently has no hydrogen-bond donor capacity and a different solubility profile [1]. The topological polar surface area (tPSA) of 4-hydroxy-2-iodobenzaldehyde is 37.3 Ų [2], compared to 17.1 Ų for 4-iodobenzaldehyde. This quantitative difference directly impacts membrane permeability and solubility in aqueous media, making the hydroxylated derivative more suitable for applications requiring aqueous solubility or specific target engagement.

Physicochemical profile
Cross-study comparable
tPSA 37.3 Ų / 1 HBD / pKa 6.93
vs 4-iodobenzaldehyde: tPSA 17.1 Ų, 0 HBD
Predicted H-bond donor capacity and larger polar surface area may improve aqueous solubility and target engagement in fragment-based design
Computed values; experimental solubility data should be confirmed.
Physicochemical Properties Solubility Drug Design

Recommended Procurement Scenarios for 4-Hydroxy-2-iodobenzaldehyde Based on Differentiated Evidence


Synthesis of Hydroxy-Functionalized Heterocycles via Orthogonal Pd-Catalyzed Annulation

The ortho-iodo substitution pattern in 4-hydroxy-2-iodobenzaldehyde enables direct cobalt- or palladium-catalyzed carbocyclization with alkynes to form indenol and related hydroxy-functionalized polycyclic scaffolds [1]. This application leverages the iodine's reactivity as a leaving group while preserving the aldehyde for subsequent condensation or reduction steps, reducing the need for protecting group chemistry. The para-hydroxyl group provides additional hydrogen-bonding and metal-coordinating functionality, expanding the scope of accessible heterocyclic architectures beyond what is possible with non-hydroxylated iodoarenes [2].

Medicinal Chemistry: Fragment-Based Drug Discovery and PROTAC Linker Synthesis

The combination of an aldehyde (for reductive amination or hydrazone formation), an iodine (for Suzuki/Sonogashira diversification), and a hydroxyl (for etherification or esterification) makes 4-hydroxy-2-iodobenzaldehyde an ideal three-point scaffold for fragment library generation [1]. The compound's predicted pKa of 6.93 and tPSA of 37.3 Ų place it within favorable physicochemical space for fragment-based lead discovery [2]. Its classification as a 'Protein Degrader Building Block' by commercial suppliers indicates its utility in synthesizing PROTACs and other bifunctional molecules, where the hydroxyl group can serve as an attachment point for E3 ligase ligands [3].

Synthesis of (Iodobenzyl)oxybenzaldehyde Intermediates for Sodium Channel Blocker Development

4-Hydroxy-2-iodobenzaldehyde can serve as a starting material for O-benzylation with iodobenzyl bromides to generate (iodobenzyl)oxybenzaldehydes, which are valuable intermediates in the synthesis of voltage-gated sodium channel blockers such as Safinamide and Ralfinamide [1]. The reported yields for these O-benzylation reactions range from 77-100% in 2-5 hours, demonstrating the synthetic accessibility of this scaffold [1]. The iodine substituent remains intact during benzylation and can be subsequently utilized in Suzuki-Miyaura cross-coupling reactions to introduce heteroaryl substituents for structure-activity relationship studies [1].

Agrochemical Intermediate: Synthesis of Iodinated Phenoxy Herbicides and Fungicides

The para-hydroxyl group of 4-hydroxy-2-iodobenzaldehyde can undergo Williamson ether synthesis with alkyl halides to generate iodo-substituted phenoxy aldehyde intermediates. Subsequent oxidation of the aldehyde to a carboxylic acid yields iodo-phenoxyacetic acid derivatives, a core scaffold found in many phenoxy herbicides [1]. The iodine atom provides a versatile handle for late-stage functionalization via cross-coupling to optimize biological activity and environmental fate properties. This dual-reactivity profile offers synthetic efficiency advantages over non-iodinated or non-hydroxylated benzaldehyde building blocks [2].

Application
Selection Property
Validation Focus
Hydroxy-functionalized heterocycle synthesis via Pd-catalyzed annulation
Ortho-iodo leaving-group ability with aldehyde compatibility
Annulation yield under chosen catalytic system; protecting-group-free sequence robustness
Fragment-based drug discovery and PROTAC linker synthesis
Three-point diversification scaffold (aldehyde, iodo, hydroxyl)
Physicochemical profile (predicted pKa, tPSA); compatibility with fragment library protocols
Sodium channel modulator research intermediates (O-benzylation)
Hydroxyl alkylation with iodine retention
O-benzylation yield; subsequent Suzuki-Miyaura diversification feasibility
Iodinated phenoxy herbicide/fungicide intermediate
Williamson ether synthesis followed by aldehyde oxidation; iodine as late-stage handle
Phenoxyacetic acid derivative formation; cross-coupling for biological optimization

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